Purine Nucleoside Phosphorylase (PNP) Inhibition: Micromolar Affinity Distinct from Picomolar Transition‑State Mimetics
2‑(7H‑Purin‑6‑yl)guanidine exhibits weak to moderate inhibition of human purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1.33 µM (1,330 nM) and a Ki of 290 µM (2.90 × 10⁵ nM), as determined by conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine and competitive inhibition of guanosine phosphorolysis in human erythrocytes, respectively [1][2]. In contrast, the clinically investigated transition‑state analogue forodesine (immucillin‑H) inhibits human PNP with an IC₅₀ of 1.19 nM and a Ki of 72 pM [3], while the earlier‑generation inhibitor peldesine (BCX‑34) exhibits an IC₅₀ of 36 nM for human red blood cell PNP [4]. This four‑order‑of‑magnitude difference in potency positions 2‑(7H‑purin‑6‑yl)guanidine as a low‑affinity tool compound suitable for studying the upper boundary of PNP inhibition, rather than a high‑potency therapeutic lead.
| Evidence Dimension | PNP inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.33 µM (1,330 nM) |
| Comparator Or Baseline | Forodesine: 1.19 nM; Peldesine: 36 nM (human RBC PNP) |
| Quantified Difference | ~1,100‑fold weaker than forodesine; ~37‑fold weaker than peldesine |
| Conditions | Human purine nucleoside phosphorylase; conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine (IC₅₀); human erythrocyte PNP (Ki) |
Why This Matters
Researchers requiring a low‑potency PNP binder for mechanistic studies (e.g., negative controls or competition assays at high micromolar concentrations) will select this compound, whereas those seeking potent PNP inhibition will choose a picomolar transition‑state analogue.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity Data: IC₅₀ = 1.33E+3 nM (PNP). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 View Source
- [2] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity Data: Ki = 2.90E+5 nM (human erythrocyte PNP). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 View Source
- [3] MedChemExpress. Forodesine hydrochloride (BCX‑1777 hydrochloride) – PNP Inhibitor. Product Datasheet. Available at: https://www.medchemexpress.eu/Forodesine-hydrochloride.html View Source
- [4] MedChemExpress. Peldesine (BCX 34) – Purine Nucleoside Phosphorylase Inhibitor. Product Datasheet. Available at: https://www.medchemexpress.eu/Peldesine.html View Source
